N-{3-[(Anilinocarbonyl)amino]phenyl}-3-phenylpropanamide N-{3-[(Anilinocarbonyl)amino]phenyl}-3-phenylpropanamide
Brand Name: Vulcanchem
CAS No.: 940464-65-3
VCID: VC0355748
InChI: InChI=1S/C22H21N3O2/c26-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)25-22(27)24-18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,23,26)(H2,24,25,27)
SMILES: C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Molecular Formula: C22H21N3O2
Molecular Weight: 359.4g/mol

N-{3-[(Anilinocarbonyl)amino]phenyl}-3-phenylpropanamide

CAS No.: 940464-65-3

Main Products

VCID: VC0355748

Molecular Formula: C22H21N3O2

Molecular Weight: 359.4g/mol

N-{3-[(Anilinocarbonyl)amino]phenyl}-3-phenylpropanamide - 940464-65-3

CAS No. 940464-65-3
Product Name N-{3-[(Anilinocarbonyl)amino]phenyl}-3-phenylpropanamide
Molecular Formula C22H21N3O2
Molecular Weight 359.4g/mol
IUPAC Name 3-phenyl-N-[3-(phenylcarbamoylamino)phenyl]propanamide
Standard InChI InChI=1S/C22H21N3O2/c26-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)25-22(27)24-18-10-5-2-6-11-18/h1-13,16H,14-15H2,(H,23,26)(H2,24,25,27)
Standard InChIKey BQCCINXOERYOAH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)NC(=O)NC3=CC=CC=C3
PubChem Compound 17222828
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator